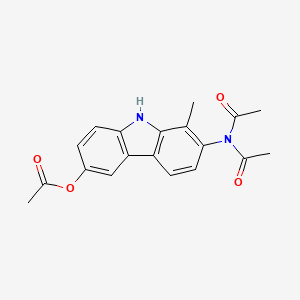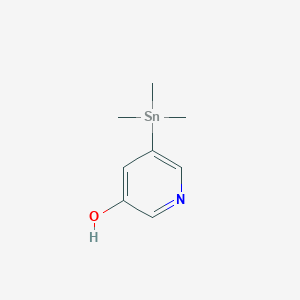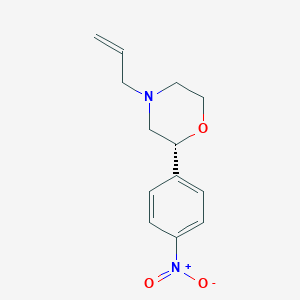![molecular formula C14H10BrI B14200945 1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene CAS No. 890136-65-9](/img/structure/B14200945.png)
1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene is an organic compound with the molecular formula C₁₄H₁₀BrI It is a derivative of stilbene, characterized by the presence of bromine and iodine atoms attached to the benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available bromobenzene and iodobenzene derivatives.
Reaction Conditions: A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction. This reaction is carried out in the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., palladium acetate) under an inert atmosphere (e.g., nitrogen or argon).
Procedure: The bromobenzene derivative is reacted with the iodobenzene derivative in the presence of the palladium catalyst and base, typically in a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a specific temperature (e.g., 100-120°C) for several hours to facilitate the coupling reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or electrophiles like bromine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products:
Substitution: Products include derivatives with different functional groups replacing the bromine or iodine atoms.
Oxidation: Products include corresponding oxides or quinones.
Reduction: Products include dehalogenated derivatives or fully reduced hydrocarbons.
Aplicaciones Científicas De Investigación
1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for various applications.
Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals or probes for biological studies.
Medicine: Research into its derivatives may lead to the discovery of new drugs or therapeutic agents.
Industry: It can be used in the production of advanced materials, such as polymers or electronic components.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene depends on the specific application and the chemical reactions it undergoes. Generally, the compound can interact with various molecular targets through its functional groups, leading to different pathways and effects. For example, in substitution reactions, the bromine or iodine atoms can be replaced by other groups, altering the compound’s properties and interactions.
Comparación Con Compuestos Similares
- 1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene
- 1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene
- 1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene
Comparison: 1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to its analogs. The combination of these halogens allows for versatile chemical modifications and applications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
890136-65-9 |
|---|---|
Fórmula molecular |
C14H10BrI |
Peso molecular |
385.04 g/mol |
Nombre IUPAC |
1-bromo-2-[2-(2-iodophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10BrI/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-10H |
Clave InChI |
LPHMZDNBRDUGGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=CC=CC=C2I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



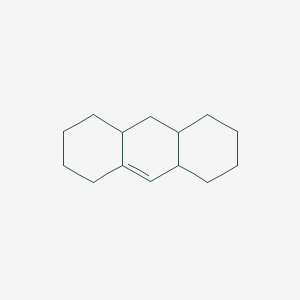

![Benzenamine, 4-(2-benzothiazolyl)-N-[(2-nitrophenyl)methylene]-](/img/structure/B14200877.png)
![N-(4-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14200882.png)

![Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14200897.png)
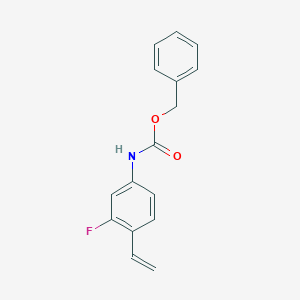
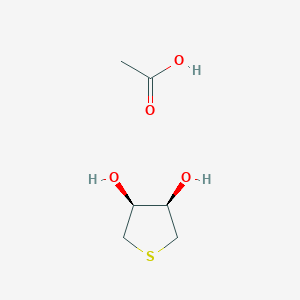
![3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one](/img/structure/B14200919.png)
![2-Ethyl-1-phenyl-3-propanoyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14200926.png)
